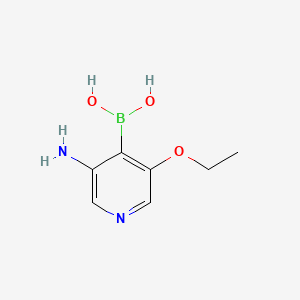

(3-Amino-5-ethoxypyridin-4-yl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(3-amino-5-ethoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O3/c1-2-13-6-4-10-3-5(9)7(6)8(11)12/h3-4,11-12H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUJMQCOCWYHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1N)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694509 | |

| Record name | (3-Amino-5-ethoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310405-08-3 | |

| Record name | Boronic acid, B-(3-amino-5-ethoxy-4-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Amino-5-ethoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Amino-5-ethoxypyridin-4-yl)boronic acid

Introduction: The Significance of Substituted Pyridinylboronic Acids in Modern Drug Discovery

Pyridinylboronic acids and their derivatives are foundational building blocks in contemporary medicinal chemistry. Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning methodology that has become indispensable for the formation of carbon-carbon bonds. This reaction's tolerance of a wide array of functional groups and its operational simplicity have established it as a preferred method for constructing the complex biaryl and heteroaryl scaffolds prevalent in many pharmaceutical agents.

The target molecule of this guide, (3-Amino-5-ethoxypyridin-4-yl)boronic acid, is a highly functionalized pyridine derivative. The presence of an amino group, an ethoxy group, and a boronic acid moiety on a single pyridine ring makes it a versatile intermediate for creating diverse molecular architectures. The specific substitution pattern—an amino and an ethoxy group flanking the boronic acid—offers unique opportunities for hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition at biological targets. This guide provides a comprehensive, technically-grounded protocol for the synthesis of this valuable compound, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Overview of the Synthetic Pathway

The synthesis of (3-Amino-5-ethoxypyridin-4-yl)boronic acid is most strategically approached via a two-stage process. The core transformation is a palladium-catalyzed Miyaura borylation reaction on a halogenated precursor. This method is favored for its high functional group tolerance and generally mild reaction conditions, which are crucial given the electronic nature of the substituted pyridine ring.

The overall synthetic strategy is outlined as follows:

-

Preparation of the Key Precursor : Synthesis of 4-bromo-5-ethoxypyridin-3-amine. This intermediate is not readily commercially available and its preparation is a critical first stage.

-

Palladium-Catalyzed Borylation : Conversion of the 4-bromo intermediate to the corresponding pinacol boronate ester via the Miyaura borylation reaction.

-

Hydrolysis to Boronic Acid : Conversion of the stable boronate ester to the final boronic acid product.

This guide will detail the experimental logic and step-by-step protocols for each stage of this synthetic sequence.

Stage 1: Synthesis of the Key Precursor, 4-bromo-5-ethoxypyridin-3-amine

A robust synthesis of the target boronic acid hinges on the successful preparation of a suitable halogenated precursor. We propose a logical sequence starting from the accessible 3-amino-5-ethoxypyridine, followed by a regioselective bromination at the C4 position.

Part 1A: Synthesis of 3-Amino-5-ethoxypyridine

The starting material, 3-amino-5-ethoxypyridine, can be synthesized from 3-bromo-5-ethoxypyridine through a copper-catalyzed amination reaction.

Experimental Protocol:

-

To a sealed pressure vessel, add 3-bromo-5-ethoxypyridine (1.0 eq), copper(II) sulfate hydrate (0.2 eq), and a concentrated aqueous solution of ammonium hydroxide (30%, ~8 mL per gram of starting material).

-

Seal the vessel and heat the reaction mixture to 140 °C with vigorous stirring for 16-20 hours.

-

After cooling to ambient temperature, carefully open the vessel and add 1N aqueous sodium hydroxide to basify the mixture.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-amino-5-ethoxypyridine, which can be purified by column chromatography.

Part 1B: Regioselective Bromination

The bromination of 3-amino-5-ethoxypyridine presents a regioselectivity challenge, as both the amino and ethoxy groups are ortho-, para-directing activators. Both groups strongly activate the C2, C4, and C6 positions. To achieve selective bromination at the C4 position, which is ortho to both activating groups, careful control of reaction conditions is paramount. Using a mild brominating agent like N-bromosuccinimide (NBS) at low temperatures can favor the kinetically controlled formation of the desired 4-bromo isomer.

Experimental Protocol:

-

Dissolve 3-amino-5-ethoxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane and cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude product will likely be a mixture of isomers. The desired 4-bromo-5-ethoxypyridin-3-amine must be isolated and purified using column chromatography on silica gel.

Stage 2: Palladium-Catalyzed Miyaura Borylation

This stage is the core of the synthesis, converting the C-Br bond of the precursor into a C-B bond. The Miyaura borylation utilizes a palladium catalyst, a diboron reagent, and a weak base to efficiently generate a boronate ester.[1][2] The pinacol ester is targeted due to its stability, allowing for easy handling and purification.[1]

Causality Behind Experimental Choices:

-

Catalyst System : A combination of a palladium source, such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), is highly effective for this type of cross-coupling. The dppf ligand is bulky and electron-rich, which facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.

-

Boron Source : Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice. It is a stable, crystalline solid that is easy to handle and serves as the source of the boronate ester moiety.

-

Base : Potassium acetate (KOAc) is a crucial component. It is a mild, non-nucleophilic base that is believed to facilitate the transmetalation step of the catalytic cycle without promoting premature hydrolysis of the boronate ester product.[1]

-

Solvent : Anhydrous, aprotic solvents like 1,4-dioxane or dimethylformamide (DMF) are ideal as they effectively solvate the reactants and intermediates without interfering with the reaction mechanism.

Catalytic Cycle of Miyaura Borylation

The mechanism proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) species.

Caption: Catalytic cycle for the Miyaura borylation reaction.

Detailed Experimental Protocol: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-ethoxypyridin-3-amine

-

Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-bromo-5-ethoxypyridin-3-amine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03-0.05 eq).

-

Solvent Addition : Add anhydrous 1,4-dioxane (or DMF) to the flask via cannula or syringe. The typical concentration is 0.1-0.2 M with respect to the starting aryl bromide.

-

Reaction Conditions : Heat the reaction mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Purification : Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure pinacol boronate ester as a stable solid.

| Parameter | Value | Notes |

| Starting Material | 4-bromo-5-ethoxypyridin-3-amine | 1.0 eq |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | 1.2 eq |

| Catalyst | Pd(dppf)Cl₂ | 3 mol % |

| Base | Potassium Acetate (KOAc) | 3.0 eq |

| Solvent | Anhydrous 1,4-Dioxane | 0.1 M |

| Temperature | 90 °C | Inert Atmosphere |

| Reaction Time | 12 hours | Monitor by LC-MS |

| Expected Yield | 60-80% | Based on analogous reactions |

Stage 3: Hydrolysis to (3-Amino-5-ethoxypyridin-4-yl)boronic acid

While the pinacol boronate ester is often used directly in subsequent Suzuki-Miyaura coupling reactions, the free boronic acid is sometimes required. The hydrolysis of the pinacol ester can be achieved under acidic conditions.

Experimental Protocol:

-

Dissolve the purified 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-ethoxypyridin-3-amine (1.0 eq) in a mixture of acetone and water.

-

Add an aqueous solution of a strong acid, such as 2N HCl, and stir the mixture at room temperature for 4-12 hours.

-

Neutralize the reaction mixture carefully with a base (e.g., NaHCO₃ solution) to precipitate the boronic acid.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to obtain (3-Amino-5-ethoxypyridin-4-yl)boronic acid.

Self-Validation and Characterization:

The identity and purity of the final product should be rigorously confirmed using a suite of analytical techniques:

-

¹H and ¹³C NMR Spectroscopy : To confirm the molecular structure and assess purity.

-

Mass Spectrometry (LC-MS or HRMS) : To verify the molecular weight of the compound.

-

Purity Assessment : HPLC analysis is recommended to determine the final purity of the compound.

Workflow Summary

The following diagram illustrates the complete synthetic workflow from the starting materials to the final product.

Sources

An In-depth Technical Guide to the Physicochemical Properties of (3-Amino-5-ethoxypyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(3-Amino-5-ethoxypyridin-4-yl)boronic acid is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine core, an amino group, an ethoxy group, and a boronic acid moiety, suggest its potential as a versatile building block in the synthesis of novel therapeutic agents. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that has been exploited in the design of enzyme inhibitors, sensors, and drug delivery systems.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of (3-Amino-5-ethoxypyridin-4-yl)boronic acid, outlines detailed experimental protocols for their determination, and discusses the implications of these properties for its application in research and development.

Introduction: The Significance of Substituted Pyridine Boronic Acids

Heterocyclic boronic acids, particularly those incorporating a pyridine scaffold, are of growing importance in pharmaceutical development. The pyridine ring is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The incorporation of a boronic acid group introduces a unique functional handle that can participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[1]

Furthermore, the boronic acid moiety itself is a key pharmacophore in several approved drugs, such as the proteasome inhibitor bortezomib. Its ability to reversibly interact with active site serine residues in proteases makes it a valuable functional group for enzyme inhibition. The presence of additional substituents, such as the amino and ethoxy groups in the title compound, allows for the fine-tuning of its electronic properties, solubility, and potential for specific molecular interactions. This guide will delve into the critical physicochemical parameters that govern the behavior of (3-Amino-5-ethoxypyridin-4-yl)boronic acid, providing a foundation for its rational application in drug design and chemical synthesis.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting its chemical behavior and properties.

Chemical Structure

The chemical structure of (3-Amino-5-ethoxypyridin-4-yl)boronic acid is depicted below. The systematic IUPAC name for this compound is (3-amino-5-ethoxypyridin-4-yl)boronic acid.

Caption: Chemical structure of (3-Amino-5-ethoxypyridin-4-yl)boronic acid.

Key Identifiers

A consistent and accurate identification of a chemical compound is crucial for regulatory and research purposes.

| Identifier | Value | Source |

| CAS Number | 1310405-08-3 | [2] |

| Molecular Formula | C7H11BN2O3 | [3] |

| Molecular Weight | 181.99 g/mol | [3] |

Physicochemical Properties: Known and Predicted

The physicochemical properties of a compound are critical determinants of its behavior in various systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in a biological context, as well as its reactivity and handling characteristics in a laboratory setting. While specific experimental data for (3-Amino-5-ethoxypyridin-4-yl)boronic acid is not widely available in the public domain, we can infer some properties based on the behavior of structurally similar compounds and provide a framework for their experimental determination.

| Property | Value | Notes and Comparative Context |

| Melting Point | Not available | Phenylboronic acids exhibit a wide range of melting points. For example, 3,5-Difluorophenylboronic acid has a melting point of 210-217 °C. The presence of amino and ethoxy groups, which can participate in hydrogen bonding, is expected to result in a relatively high melting point for the title compound. |

| Boiling Point | Not available | Boronic acids often decompose at high temperatures, making the determination of a boiling point challenging. It is generally not a primary characterization parameter for these compounds. |

| Solubility | Not available | The presence of the polar amino, ethoxy, and boronic acid groups suggests potential solubility in polar organic solvents such as methanol, ethanol, and DMSO. Aqueous solubility is expected to be pH-dependent due to the ionizable amino and boronic acid groups. |

| pKa | Not available | The pKa of a boronic acid is a critical parameter, influencing its ionization state at physiological pH and its ability to interact with diols. Aryl boronic acids typically have pKa values in the range of 4-10.[1] The electron-donating nature of the amino and ethoxy groups is expected to increase the pKa of the boronic acid moiety compared to unsubstituted phenylboronic acid. Conversely, the pyridine nitrogen will have its own pKa. |

Experimental Protocols for Physicochemical Characterization

To address the gaps in the available data, the following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of (3-Amino-5-ethoxypyridin-4-yl)boronic acid.

Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity.

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the expected melting range is approached.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Caption: Workflow for determining the melting point.

Solubility Assessment

Understanding a compound's solubility in various solvents is crucial for its formulation and application in assays.

Methodology (Thermodynamic Solubility):

-

Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions (pH 4.0, 7.4, 9.0), methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).

-

Equilibration: An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial. The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solutions are filtered or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: Solubility is reported in units of mg/mL or mol/L.

pKa Determination

The pKa value(s) are critical for predicting the ionization state of the molecule at different pH values.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa values correspond to the pH at the half-equivalence points. For a compound with multiple ionizable groups, multiple inflection points will be observed.

Caption: Workflow for pKa determination.

Spectroscopic Characterization

Spectroscopic data provides confirmation of the chemical structure and can be used for quality control.

4.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule. Expected signals would include those for the aromatic protons on the pyridine ring, the protons of the ethoxy group, and the amine protons.

-

¹³C NMR: Shows the different types of carbon atoms present.

-

¹¹B NMR: Is particularly useful for characterizing the boron center.

4.4.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

4.4.3. Infrared (IR) Spectroscopy

IR spectroscopy can identify the presence of key functional groups, such as the B-O-H and N-H stretches of the boronic acid and amino groups, respectively, and the C-O stretch of the ethoxy group.

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

-

Recommended Storage: Based on supplier information for similar compounds, (3-Amino-5-ethoxypyridin-4-yl)boronic acid should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4]

-

Potential for Dehydration: Boronic acids are known to undergo dehydration to form boroxines, particularly upon heating. This should be considered during storage and in the design of experiments.

Conclusion

(3-Amino-5-ethoxypyridin-4-yl)boronic acid represents a promising scaffold for the development of novel chemical entities with potential therapeutic applications. While a complete experimental physicochemical profile is not yet publicly available, this guide provides a comprehensive framework for the determination of its key properties. The outlined experimental protocols are robust and widely accepted methodologies that will enable researchers to generate the necessary data to support their research and development activities. A thorough understanding of the physicochemical properties discussed herein is a critical first step towards unlocking the full potential of this intriguing molecule.

References

-

Chemsigma. (3-Amino-5-ethoxypyridin-4-yl)boronic acid. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

Sources

Introduction: The Strategic Value of Substituted Pyridine Boronic Acids in Modern Chemistry

An In-Depth Technical Guide to (3-Amino-5-ethoxypyridin-4-yl)boronic acid

Pyridinylboronic acids and their derivatives are foundational building blocks in contemporary organic synthesis and medicinal chemistry. Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[1][2] This capability allows for the efficient assembly of complex molecular architectures, particularly the biaryl and heteroaryl motifs prevalent in pharmaceuticals.[1]

Among this class of reagents, (3-Amino-5-ethoxypyridin-4-yl)boronic acid (CAS 1310405-08-3) emerges as a highly functionalized and strategically valuable intermediate. Its structure combines a stable 4-pyridinylboronic acid core with two key substituents: an amino group and an ethoxy group. These functional handles provide multiple points for diversification, influencing electronic properties, hydrogen bonding capabilities, and metabolic stability, making it an attractive scaffold for library synthesis in drug discovery programs.[3][4] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Section 1: Core Compound Profile & Physicochemical Properties

(3-Amino-5-ethoxypyridin-4-yl)boronic acid is a solid material whose value lies in its trifunctional nature. The boronic acid group serves as the primary reactive site for cross-coupling, while the amino and ethoxy groups modulate the pyridine ring's reactivity and offer secondary sites for chemical modification.

| Property | Value | Source |

| CAS Number | 1310405-08-3 | [5][6] |

| Molecular Formula | C₇H₁₁BN₂O₃ | [5][6] |

| Molecular Weight | 181.99 g/mol | [6] |

| Purity | Typically ≥95% | |

| Recommended Storage | 2-8°C, dry, well-ventilated place | [7] |

The general stability of 3- and 4-pyridinylboronic acids is a notable advantage over their 2-pyridinyl counterparts, which are often prone to protodeboronation.[8] However, like all boronic acids, it is susceptible to dehydration to form cyclic boroxine anhydrides. Proper storage in a cool, dry environment is critical to maintain its integrity and reactivity.[9]

Section 2: Synthesis Strategies and Mechanistic Considerations

A plausible synthetic pathway would commence with a suitably substituted 4-halopyridine. A halogen-metal exchange followed by quenching with a borate ester is a primary strategy.

Proposed Synthetic Workflow:

-

Starting Material: The synthesis would likely begin with a precursor such as 4-bromo-5-ethoxy-3-nitropyridine. The nitro group serves as a precursor to the amine and directs the initial substitution patterns.

-

Amino Group Protection (Optional but Recommended): To prevent interference with subsequent organometallic steps, the amino group (once reduced from the nitro group) may require protection.

-

Halogen-Metal Exchange: The 4-bromo substituent undergoes a lithium-halogen exchange using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (-78 °C) to form a highly reactive pyridinyllithium intermediate.

-

Borylation: This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate (B(Oi-Pr)₃), to form a boronate ester.[10]

-

Hydrolysis: Acidic workup hydrolyzes the boronate ester to yield the final (3-Amino-5-ethoxypyridin-4-yl)boronic acid.

Caption: Proposed synthesis of (3-Amino-5-ethoxypyridin-4-yl)boronic acid.

Section 3: Reactivity Profile: The Suzuki-Miyaura Cross-Coupling

The primary utility of (3-Amino-5-ethoxypyridin-4-yl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process enables the formation of a C-C bond between the pyridine core (at the C4 position) and a variety of sp²-hybridized carbon atoms from aryl, heteroaryl, or vinyl halides and triflates.[1][11]

The reaction proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide).

-

Transmetalation: The organic group is transferred from the boron atom to the palladium center, typically requiring a base to activate the boronic acid.

-

Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Handling and Stability Considerations:

While generally stable, pyridinylboronic acids can be susceptible to degradation under harsh reaction conditions. To mitigate issues like protodeboronation, especially in challenging couplings, more robust boronic acid surrogates can be employed.[8] N-methyliminodiacetic acid (MIDA) boronates, for instance, are exceptionally stable solids that undergo slow release of the active boronic acid under reaction conditions, often leading to higher yields.[8][12]

Safe Handling:

-

Handle in a well-ventilated area or fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[7]

-

Avoid contact with skin and eyes and prevent dust formation.[7]

Section 4: Applications in Medicinal Chemistry and Drug Discovery

Boronic acids are integral to modern drug discovery, with several FDA-approved drugs, such as Bortezomib (Velcade®), containing this functional group.[13][14][15] (3-Amino-5-ethoxypyridin-4-yl)boronic acid is not an active pharmaceutical ingredient itself but rather a sophisticated building block for creating novel therapeutic candidates.[1]

The aminopyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding pockets of kinases.[13] The substituents on this specific boronic acid offer distinct advantages:

-

3-Amino Group: Acts as a crucial hydrogen bond donor and a versatile handle for further functionalization, such as amide bond formation, to explore structure-activity relationships (SAR).

-

5-Ethoxy Group: This lipophilic group can enhance membrane permeability and metabolic stability. It can also occupy hydrophobic pockets within a target protein, potentially increasing binding affinity and selectivity.

-

4-Boronic Acid Group: Serves as the chemical anchor point for coupling to other fragments, allowing for the rapid assembly of diverse compound libraries.

| Potential Therapeutic Areas | Rationale |

| Oncology (Kinase Inhibitors) | The aminopyridine core is a known hinge-binding motif for many kinases. This building block allows for the synthesis of novel kinase inhibitors.[13] |

| Inflammatory Diseases | Boronic acids have been explored as inhibitors for enzymes involved in inflammatory pathways.[4][16] |

| Antiviral/Antibacterial Agents | Heterocyclic compounds derived from aminopyridines have shown promise as anti-infective agents.[3][15] |

| Neurological Disorders | The scaffold can be used to develop modulators of CNS targets like GPCRs or ion channels. |

Section 5: Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, step-by-step protocol for using (3-Amino-5-ethoxypyridin-4-yl)boronic acid in a Suzuki-Miyaura cross-coupling reaction with a generic aryl bromide.

Objective: To synthesize 4-Aryl-3-amino-5-ethoxypyridine.

Materials:

-

(3-Amino-5-ethoxypyridin-4-yl)boronic acid (1.2 equiv)

-

Aryl Bromide (Ar-Br) (1.0 equiv)

-

Pd(PPh₃)₄ (Palladium Tetrakis) or similar Pd(0) catalyst (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)[17]

-

Solvent: 1,4-Dioxane/Water (4:1 mixture) or DMF/EtOH (3:1 mixture)[11]

-

Reaction vessel (e.g., Schlenk flask)

-

Nitrogen or Argon source

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), (3-Amino-5-ethoxypyridin-4-yl)boronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

-

Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 15 minutes to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe, followed by the palladium catalyst (0.05 equiv).

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Once complete, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

Conclusion

(3-Amino-5-ethoxypyridin-4-yl)boronic acid is a sophisticated and versatile building block with significant potential in synthetic and medicinal chemistry. Its unique combination of a stable pyridine boronic acid with strategically placed amino and ethoxy functional groups provides researchers with a powerful tool for the efficient construction of novel, complex molecules. A thorough understanding of its properties, synthesis, and reactivity—particularly in the context of the Suzuki-Miyaura cross-coupling—is key to unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

- Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDPW3djqDSTyhq5P9ljDtuy2psrErkAsGH7OeTMZVvbVmRCObvGLbzqoFd3lrJFa-QybdNIElRTKGR8P_q1qj3WwzKYTa0lHxy4_1be-vrZTnX5THtYeAjvPNyCgGklyZoC7U=]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEAOW3POKu85QlRlTcyLvTKPME4mIb0daT_Ngku2cFh615Qwc2BDv763ggiV4jlJn8yS1coelz-JoFeeh7tL4GRr0DH6CNHfa51t5_0r0GLZG7F4tdECNukMQJCXth_WM9zZMiQJQvCa0nZw==]

- What is Pyridine-4-boronic acid? - ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5vKwPvZETqup97jzWPzs1U-JkhitO0jkmmQ28NBY0VURzAwC6M60N-ePmldDdwMJ2OcESX1jRyC8L-dwDpgEZ_hjvBXtUR9VNmqtSYjXvuiYC609zWoY150R9hk3rAxpKvJ0RWkkfbyyn671bYOqz9zhgaN9aGry-yEutB93Z1l3xvA==]

- A General Solution for the 2-Pyridyl Problem - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGojDPOiHUUivS4k_AEB9EFz6rVXRs3kc_XICBBBaZdt9lGTGiVT1mtyfgLgaybvreheQ0ek2HxB8ECi9g5EjWmql3dxhPWaSC6DT46uO6TgJrKURKE1ZNmAIPCbgkIkntih1WcZl7iTwF-Q==]

- Cations brought together by hydrogen bonds: The protonated pyridine-boronic acid dimer explained - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmuinI77PKBv6_McBWYK4XKc6FIHn9xfZVNJq-yv9Ka_zrGB3W6HogOi-h3qwnmUoni1u2RAXCbvcOqgMwKdmQVfueYGGLXv0VpKhcI9lV_xshD9IRDzNGnwCm3ZMbuxalCUnGgf4pwLseo0CE0oAZekr9YiQ0YFMhloHLXdioCC8gJAir8wLhx99LqY3c0mK3GTftSGcgaBbFEfHnumk8JXAH-niokyyCuRUUzuJqetRCOQODTZp0S9S3RYjkgJ7kdNoSSb04Or9M1DBt]

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9komO6yE-cZCldq8dR6zMKZnHXIXi2ZJrDfK56FIZaL6tX8hP1an7yMSdJSsa9yzW1mqu3j8LU5_sudu2VxJSQF4PdMyNnZzBmztfzo3AvUPmOTlzFnTCgdVq4LSIegisYolDYh0LMdXzRg==]

- Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLuJ2R0kO5Bs-JH3-GmwZ6Ck9HcrdvemMJyz_cNBuhPompsjF4jCIDZIVKy6QPuxtD8qBo_nEX4Eji__B3XSQguN7WXTbUdyPdzPq_Uue7HqblRG3qX0Ay1SoqTpX5QOM2QmdUcBF4-69gSQP46yxiwwV8ioSlLL8jsOb9E3zt4v7VWu9ztwD0tdYEVFZXobtqeT1GBMDkoB5vBb7MXNHr08jHbW-Zy1aK0yP-XwtyYlq8_8F01yNL]

- SAFETY DATA SHEET - MilliporeSigma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv0e40KE5JN9DCypx3VNaHEIh6f8JtHP-r74q3wuiKY0wnwNQap8CmaHsW5VLggVjCusDUHDES_v6mH5UzZDJOY1SD3zUfNtg7LrilJ8LUAaQ4JUi8Q7Zyo_c5_Hp-7VKmpDSykllE2gHkvQ==]

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLvcJYGQ9SQyVKYaBGNiCuKmd8KS8ugaodSXWhAH1jt0PKQE7sJ46SccXOnyK-u2HK3qVPAbMPQoUA6FI12hi_PUGi7CoOvennwJTgXjDPOQmZFvYRYFQsTL0-rsZw10HN9lBN3KxoHNyXyw==]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpt_gRPWdxpA1dKabpvz9xHgDbA0hoIk8Ho5HazlbzI9srJORVZLEfZ7pZl8lcxDzgvloGLYT7VFMTFDvCy-7lPnDpsOpcDwmJywBuZeQrSLEEWWcX5yGHCW6ZpoN6AUI44A==]

- Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWedgCKbvblsno3ry5KvjiYuMBp91YlmRTHGJXBqAHGnEjzLnl_UU9etEuiPR0WydlLRrf5Yd0XcBfC9p--3jDqcN-R12WtoSoVtBULREzCB14mdDCgvEpIAZztUDR5S4V9A==]

- (3-amino-5-ethoxypyridin-4-yl)boronic acid;CAS No. - ChemShuttle. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7aM8vDY6jcwpaRyQn03oeYZwjUMrWDb1NLopyyhdqfDc0ujHo2FtVxL8H6wlPTNFoRvfVNH1yfCwlr5FCXlmWTgwSPZFdjVdVkjYTf0ojG9xMA3xBoPIwu_qw55iGr0U3IjgrCOKB6k0glXb1Xw62qUIgYR65UG7JyvmRZ1U9vl1IXNM=]

- (5-amino-6-ethoxypyridin-3-yl)boronic acid - Echemi. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmhxgWWe1t2OePqrHk7J3syGR2KHoCjaRkoKWMk6DZgf9_rr0De2awCEoUrjMbmF0DaDOHDpUB_S7Xa42TiIJd4zzLL38z6p3RgcAkydbzA4X_FViu7B95f33Ki6LxPSR2ryUNedBS3zr3d5nX5cHy_MXHmWlxJ6yT7_ldBZn64mNOudhRL_gnKtfSyP4CMZfCezcC]

- Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkdT5iDnCcrNtH06QxKlx16epyhkGtexJkX1BRizWK6Nr3clRIJW78Gy6NnYieHoxgC7dyOJ8yAu0s81vA8mfaBojGsrcs652tq0pDnNH0H8rGC3hyo_dlPegNga5iqxcWMsw=]

- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF7I4xJN-Q2oZsISRtBaOxVhOTTS-HSmntrA31jlNgz45moSDWNuATnarXXbwwJzKh8wY_knMIIGF8jCB0zLsWHM0zpAoxV9VPasxtwThpz4SOjPBYLotf1mMhfjTIoS-tAv2aH3_smbwQkOx8x2JBjwzvVXrTqh37Zd2MIX_PYZC4NkXkVIKhmAJ21s8FMlN958f7sk2CCskrkWhq-qqlj0y8rTRwp4Y4Z6Ay]

- Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine - Organic Syntheses. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjK3FJzx3lblM7LIuiUJlKYz_Meut7_V2KsBdfGG4BRaH6G_oa2ahC2HYHAdxVxOpTzRvFRj3M75AiMCqdkdUY1DDAmgq8XqdyjqK_IZ1Ayph-Wv6IDZ53Ge53cG7xZ9-7KV8=]

- (3-Amino-5-ethoxypyridin-4-yl)boronic acid [1310405-08-3] | Chemsigma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyZxYObL1gnXIze0mdQ23Tn0rFvUI7qr16conbxoqU86TwYRlkH46c89n27xY8AYjkogjJqVPAYurSapWVJSDHh_Vs2EYmVNBDY3TJ6YgJFNtT8UAuZsodNYzhhc1tWwW9YlZJneGvG6s4g1diWXjSgmHMQarjW97N0U1QmrR9zuHiZQWJgXvyWMruDwXTYCSdJyBKimvVJ3RF]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4Yr3CBgmka-yY9535IpbDU0-yVo46akPZ7T7id0uRf7415RkyKUKUyUxAhOGYuqvEYTFsqTgqwK8sFdiFUUvJi4XnLPdJabN-SlYwJYhIh8P_dMCc8RIKsFvlTghOeygjZjg=]

- Molecular recognition with boronic acids—applications in chemical biology - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETMDvIhxa91hGaCIH0YJdrdD67UdLXfNxXJ8NgBmy_h7jTQ9wJ9NB37TtgbZ-HeVApUOWm78blXhG9iEyq8WstwtpvuG7Yf2S1fZwcYlyE17OKuZar0wMzxktywsQG2hVubTg44HCLYW1vyQ==]

- Examples of boronic acids in pharmacologically relevant compounds. - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKp7vsEwSkScioSCacB3pBgvqpZB1_Lkk0DOANi0uW7WucA8oW1xOUG4pq358Qcpfpl4a-cAg9ceuLH7Xb0Z0gPlwKIVusIeQ8YqLLonCmcx7cqJL0yZkmHGeRLoOUX4kAIc71-VCKJgMYSBTBcvdl2MXcTeErRcu1Y9Gr6aGsp3HcynvjXg19W-S6QzJILOnuddKZKHhZU02CXeDLAXg4j4tQAR7DYKcxQ5XRMz8=]

- 1310405-08-3 | 3-Ethoxy-5-aminopyridine-4-boronicacid | Boroncore. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVFr2Dkm7nF7jhmLkhrQ8d9p3LDPabxI-Oe1iF3y3wSXBQgchI1FQ1yDRHCawtdcvhSXdMVvNHnbPCtevHxaqR6Y7Bts-nNs6dq9O7lzQfotZYJ8KDvLkgi9Nyh_cL_Cum1BqUfaqdj4DjqrA2vmQI]

- Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs1fLLEi8Qcck1F7RLCGWtcHFRqntg48JpPVYe3F6u8Hi3RvQNTDhdMIdf1gGmlg1FkpyykID9amPW5m5qjbdffAnwaZWD4WYn9Y8OloEaa8ZDmYt-it417vXmBlPxqV4_l6s=]

- Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqh1_fF82nWC-XBpgLwrP5cDkxInyrD-cq5cHh3mwPn3bclfQChuES2aU64dVTkCdHF6YgO5wgebTYgapQsIkwyMPwNTUKH-ebgtmP33qTruBAM5Um8wL-DVQcuUy7FEO3YHP0cu5VLF0jvdL9C4DFJd-fX8YSYlJSmCsXmFrMIrbfkRtLhTsFiBQcnFhdP8ZHE35V-Jb_u_wEdutdNze3eP89MZCxTf4MAYEvRmiIKi_yqYzWBug1sa8jya0]

- Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu9FMnNphwsldULrUt8O9vuMnnK2o3batBmOprD5d0xZebwt2nsCW6oKzKTuzwx9WwO8tXNGq-42fbe6FRvu_uJDzLNiF6BL_vFfoZjM49ESmsXMI5Glm46h0njIXTbrP2d7Y=]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (3-Amino-5-ethoxypyridin-4-yl)boronic acid [1310405-08-3] | Chemsigma [chemsigma.com]

- 6. 1310405-08-3 | 3-Ethoxy-5-aminopyridine-4-boronicacid | Boroncore [boroncore.com]

- 7. echemi.com [echemi.com]

- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

spectral data for (3-Amino-5-ethoxypyridin-4-yl)boronic acid

An In-Depth Technical Guide to the Spectral Data of (3-Amino-5-ethoxypyridin-4-yl)boronic acid

Introduction

(3-Amino-5-ethoxypyridin-4-yl)boronic acid (Molecular Formula: C₇H₁₁BN₂O₃, Molecular Weight: 181.99 g/mol ) is a substituted pyridylboronic acid of significant interest to researchers in medicinal chemistry and drug development. Its unique trifunctional structure, featuring a pyridine core, an amino group, an ethoxy group, and a boronic acid moiety, makes it a versatile building block in organic synthesis, particularly for creating complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling.[1] The boronic acid group itself is a key pharmacophore in several approved drugs, valued for its ability to form reversible covalent bonds with diols present in biological macromolecules.[2]

Given its potential applications, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic analysis provides the foundational data for confirming chemical identity, assessing purity, and understanding stability. This guide offers a comprehensive overview of the expected and provides detailed, field-proven protocols for its characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from structurally analogous compounds and established principles of spectroscopic analysis for arylboronic acids to provide a robust predictive framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of (3-Amino-5-ethoxypyridin-4-yl)boronic acid. By analyzing ¹H, ¹³C, and ¹¹B NMR spectra, we can confirm the connectivity and chemical environment of every atom in the molecule.

Causality Behind Experimental Choices

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it effectively dissolves polar analytes like aminoboronic acids and its residual water peak does not significantly overlap with key analyte signals. Furthermore, the acidic protons of the B(OH)₂ group and the amine (NH₂) are more likely to be observed in DMSO-d₆ as exchange rates are slower compared to protic solvents like D₂O or CD₃OD.

A key challenge in the NMR analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4] This is a reversible equilibrium-driven process.[4] The formation of boroxine can complicate spectra by introducing new sets of signals. To minimize this, it is crucial to use anhydrous solvents and handle the sample promptly. The ¹¹B NMR spectrum is particularly diagnostic for this phenomenon.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number and environment of the protons. The electron-donating effects of the amino and ethoxy groups and the electron-withdrawing nature of the pyridine nitrogen and boronic acid will influence the chemical shifts of the aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~8.1 - 8.3 | Singlet (s) | H-2 (Pyridine Ring) | Deshielded due to proximity to the electronegative ring nitrogen. |

| ~7.8 - 8.0 | Singlet (s) | H-6 (Pyridine Ring) | Similar deshielding effect from the ring nitrogen. |

| ~5.5 - 6.5 | Broad Singlet (br s) | B(OH)₂ | Acidic protons, often broad and concentration/solvent dependent. May exchange with H₂O. |

| ~5.0 - 5.5 | Broad Singlet (br s) | NH₂ | Amine protons, typically broad. Chemical shift can vary with concentration and temperature. |

| ~4.1 - 4.3 | Quartet (q) | -OCH₂CH₃ | Standard chemical shift for an ethoxy group methylene adjacent to an oxygen. |

| ~1.3 - 1.5 | Triplet (t) | -OCH₂CH₃ | Standard chemical shift for an ethoxy group methyl. |

dot graph "predicted_1H_NMR_assignments" { layout=neato; node [shape=none, image="https://i.imgur.com/example.png"]; // Replace with actual image URL of the molecule "H-2" [pos="1.5,1.0!"]; "H-6" [pos="-1.5,1.0!"]; "NH2" [pos="1.0,-1.5!"]; "OCH2" [pos="-1.0,-1.5!"]; "CH3" [pos="-1.8,-2.0!"]; "B(OH)2" [pos="0,2.0!"]; }

Caption: Predicted ¹H NMR assignments for (3-Amino-5-ethoxypyridin-4-yl)boronic acid.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 160 | C-5 (C-OEt) | Carbon attached to the highly electronegative oxygen of the ethoxy group. |

| ~145 - 150 | C-3 (C-NH₂) | Carbon attached to the nitrogen of the amino group. |

| ~140 - 145 | C-2 & C-6 | Pyridine carbons adjacent to the ring nitrogen are significantly deshielded. |

| ~110 - 120 | C-4 (C-B(OH)₂) | The carbon atom directly bonded to boron (ipso-carbon) often shows a broad signal and can sometimes be difficult to detect due to quadrupolar relaxation of the boron nucleus.[5] |

| ~63 - 65 | -OCH₂CH₃ | Typical chemical shift for an ethoxy methylene carbon. |

| ~14 - 16 | -OCH₂CH₃ | Typical chemical shift for an ethoxy methyl carbon. |

Predicted ¹¹B NMR Spectral Data

¹¹B NMR is a highly diagnostic technique for characterizing boronic acids.[6] The chemical shift is very sensitive to the hybridization state of the boron atom.

| Predicted Chemical Shift (δ, ppm) | Boron Species | Rationale |

| ~27 - 33 | R-B(OH)₂ (Monomer) | Corresponds to the trigonal planar (sp²) hybridized boron of the boronic acid. The signal is typically broad.[7] |

| ~33 - 36 | (RBO)₃ (Boroxine) | The cyclic trimer anhydride shows a characteristically different, slightly downfield shift from the monomer.[7] |

| ~5 - 10 | R-B(OH)₃⁻ (Boronate) | If the sample is analyzed under basic conditions (pH > pKa), the boron will become tetrahedral (sp³) and anionic, resulting in a significant upfield shift.[6] |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of (3-Amino-5-ethoxypyridin-4-yl)boronic acid and dissolve it in ~0.7 mL of anhydrous DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 180 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire several hundred to a few thousand scans to achieve adequate signal intensity.

-

-

¹¹B NMR Acquisition:

-

Tune the probe to the ¹¹B frequency.

-

Use a spectral width appropriate for boron compounds (~ -50 to 50 ppm).

-

Acquire the spectrum with proton decoupling.

-

Typically, fewer scans are needed than for ¹³C NMR due to the high natural abundance of ¹¹B.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups within the molecule based on their unique vibrational frequencies.

Causality Behind Experimental Choices

The sample is best analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. This avoids solvent interference and provides a clear spectrum of the compound in its native state. The presence of a very broad O-H stretching band is a hallmark of boronic acids, often indicating strong hydrogen bonding in the solid state.

Predicted FTIR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 3500 - 3200 | N-H stretch | Asymmetric and symmetric stretching of the primary amine (-NH₂). |

| 3400 - 2500 | O-H stretch | Very broad band due to strong hydrogen bonding of the B(OH)₂ groups. |

| ~1620 | N-H bend | Scissoring vibration of the primary amine. |

| 1600 - 1450 | C=C and C=N stretch | Aromatic ring stretching vibrations of the pyridine core. |

| 1380 - 1310 | B-O stretch | Strong, characteristic asymmetric stretching of the B-O single bonds. |

| 1250 - 1200 | C-O stretch | Asymmetric C-O-C stretching of the ethoxy group. |

| ~1100 | C-N stretch | Stretching of the C-NH₂ bond. |

Self-Validation Note: The presence of a very broad absorption in the 3400-2500 cm⁻¹ region coupled with a strong B-O stretch around 1350 cm⁻¹ is highly indicative of a boronic acid functional group.[8] Concurrently, the appearance of N-H stretches confirms the amino substituent.

Experimental Protocol for FTIR Data Acquisition (ATR)

-

Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid (3-Amino-5-ethoxypyridin-4-yl)boronic acid powder onto the crystal.

-

Data Collection: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The final absorbance spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Purity

Mass spectrometry is essential for confirming the molecular weight of the target compound and for identifying potential impurities or degradation products. High-resolution mass spectrometry (HRMS) can provide an exact mass, confirming the elemental composition.

Causality Behind Experimental Choices

Electrospray Ionization (ESI) is the preferred ionization method for polar molecules like (3-Amino-5-ethoxypyridin-4-yl)boronic acid. Analysis in positive ion mode will likely show the protonated molecule [M+H]⁺. Due to the inherent challenges of analyzing boronic acids, Ultra-High-Performance Liquid Chromatography (UPLC) coupled with MS is the state-of-the-art method.[9][10] This approach allows for the separation of the monomer from the boroxine and other impurities prior to mass analysis, providing a much cleaner and more easily interpretable result.[11]

Predicted Mass Spectrometry Data

| m/z Value (Predicted) | Ion Species | Rationale |

| 183.09 | [M+H]⁺ | Protonated molecular ion of the monomer (C₇H₁₁BN₂O₃). |

| 205.07 | [M+Na]⁺ | Sodium adduct, commonly observed with ESI. |

| 514.24 | [(M₃-3H₂O)+H]⁺ | Protonated molecular ion of the corresponding boroxine trimer (C₂₁H₂₇B₃N₆O₆). |

Self-Validation Note: The detection of the [M+H]⁺ ion at m/z 183.09 confirms the molecular weight of the target compound. The observation of a high-mass ion at m/z 514.24 would be strong evidence for the presence of the boroxine, confirming the characteristic reactivity of the boronic acid moiety.[11]

Experimental Protocol for UPLC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile/water with 0.1% formic acid to promote protonation.[12]

-

Chromatography (UPLC):

-

Column: Use a reverse-phase column suitable for polar compounds, such as an Acquity BEH C18 column.[9]

-

Mobile Phase A: 10 mM ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes) will effectively separate the polar boronic acid from potential non-polar impurities and the larger boroxine.

-

Flow Rate: ~0.4 mL/min.

-

-

Mass Spectrometry (ESI-QTOF or ESI-Orbitrap for HRMS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: Scan from m/z 50 to 1000.

-

Capillary Voltage: ~3.5 kV.

-

Source Temperature: ~120 °C.

-

Desolvation Temperature: ~350 °C.

-

Comprehensive Workflow and Data Integration

The definitive characterization of (3-Amino-5-ethoxypyridin-4-yl)boronic acid relies on the synergistic integration of data from all three spectroscopic techniques. NMR confirms the atomic connectivity, FTIR identifies the key functional groups, and MS verifies the molecular weight and purity.

Caption: A comprehensive workflow for the spectroscopic characterization of a novel boronic acid.

Conclusion

This technical guide provides a predictive yet scientifically grounded framework for the comprehensive spectroscopic characterization of (3-Amino-5-ethoxypyridin-4-yl)boronic acid. By leveraging ¹H, ¹³C, and ¹¹B NMR, FTIR, and UPLC-MS, researchers can confidently verify the structure, identify key functional groups, and assess the purity and stability of this important synthetic building block. The provided protocols are designed to be robust and self-validating, addressing common challenges such as boroxine formation, to ensure the generation of high-quality, reliable data essential for advancing drug discovery and development programs.

References

[9] A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [11] A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF. ResearchGate. [12] Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [13] Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. [10] A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives. Benchchem. [3] boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. [7] 11B NMR Chemical Shifts. SDSU Chemistry. [4] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [14] Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC - NIH. [15] A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. PMC - NIH. [16] Aryl boronic acids with ortho neighbouring groups form cyclic anhydrides in aqueous buffer. ResearchGate. [5] Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Würzburg. [17] (3-Amino-5-ethoxypyridin-4-yl)boronic acid [1310405-08-3]. Chemsigma. (3-amino-5-ethoxypyridin-4-yl)boronic acid;CAS No. ChemShuttle. [18] A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Scientific Electronic Library Online. [19] Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. ACS Publications. [20] The ortho-NO2 substituted arylboronic acid 1-B(OH)2. ResearchGate. [6] 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [21] 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. PubMed. [22] Hydrostability of Boroxines. ResearchGate. [1] 4-Pyridinylboronic acid 90. Sigma-Aldrich. [2] Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. ACS Publications. [23] From Molecular to Cluster Properties: Rotational Spectroscopy of 2-Aminopyridine and of Its Biomimetic Cluster with Water. PubMed. [8] FTIR spectra of (a) 3-phenylboronic acid, (b) BNSCQD. ResearchGate. [24] (3-amino-5-methoxypyridin-4-yl)boronic acid. GlobalChemMall. [25] From Molecular to Cluster Properties: Rotational Spectroscopy of 2-Aminopyridine and of Its Biomimetic Cluster with Water. ResearchGate. [26] Spectroscopic Profile of 2-Chloropyridine-3-boronic acid: A Technical Guide. Benchchem. 2-Aminopyridine-5-boronic acid pinacol ester 97. Sigma-Aldrich. [27] Arylboronic acids. Imino derivatives from O-formylbenzeneboronic acid. The Journal of Organic Chemistry. [28] (5-amino-6-ethoxypyridin-3-yl)boronic acid. Echemi. [29] FTIR (a), UV−vis (b), and fluorescence (c) spectra of PPy and APBA@PPy,... ResearchGate. [30] Synthesis of 3-Aryl-ortho-carboranes with Sensitive Functional Groups. MDPI. [31] 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. [32] 3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR spectrum. ChemicalBook. [33] 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum. ChemicalBook. 3-Amino-5-ethoxycarbonylphenylboronic acid. Sigma-Aldrich. [34] 3-Aminophenylboronic acid. PubChem. [35] (3-Amino-5-fluorophenyl)boronic acid. BLDpharm. [36] (2-Ethoxy-4-methylpyrimidin-5-yl)boronic acid. ChemScene. [37] 3-Amino-5-(piperidin-1-yl)thiophene-2,4-dicarbonitrile. NIH.

Sources

- 1. 4-ピリジンボロン酸 90% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. sciex.com [sciex.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. (3-Amino-5-ethoxypyridin-4-yl)boronic acid [1310405-08-3] | Chemsigma [chemsigma.com]

- 18. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. From Molecular to Cluster Properties: Rotational Spectroscopy of 2-Aminopyridine and of Its Biomimetic Cluster with Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. globalchemmall.com [globalchemmall.com]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. echemi.com [echemi.com]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]

- 32. 3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR [m.chemicalbook.com]

- 33. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR [m.chemicalbook.com]

- 34. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 35. 1150114-48-9|(3-Amino-5-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 36. chemscene.com [chemscene.com]

- 37. 3-Amino-5-(piperidin-1-yl)thiophene-2,4-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of (3-Amino-5-ethoxypyridin-4-yl)boronic Acid in Contemporary Drug Discovery

An In-Depth Technical Guide for Researchers and Medicinal Chemists

(3-Amino-5-ethoxypyridin-4-yl)boronic acid, a specialized heterocyclic building block, has emerged as a valuable reagent in the synthesis of complex molecular architectures for drug discovery and development. Its unique substitution pattern—an aminopyridine core functionalized with both an ethoxy group and a reactive boronic acid moiety—offers medicinal chemists a versatile scaffold for generating novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and strategic applications, with a focus on its role in the synthesis of targeted therapeutics.

Chemical Identity and Commercial Availability

(3-Amino-5-ethoxypyridin-4-yl)boronic acid is a stable, solid compound at room temperature. Its key identifiers and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (3-Amino-5-ethoxypyridin-4-yl)boronic acid |

| CAS Number | 1310405-08-3 |

| Molecular Formula | C₇H₁₁BN₂O₃ |

| Molecular Weight | 181.99 g/mol |

| Appearance | Off-white to light brown solid |

| Purity | Typically >95% |

| Storage | 2-8°C, under inert atmosphere |

This reagent is commercially available from several fine chemical suppliers, ensuring its accessibility for research and development purposes. Notable vendors include:

-

BLDpharm

-

ChemShuttle (Catalog No.: 168363)[1]

-

Boroncore

Researchers can procure this compound in various quantities, from milligrams for initial screening to larger quantities for lead optimization studies.

The Synthetic Value Proposition: A Versatile Building Block

The utility of (3-Amino-5-ethoxypyridin-4-yl)boronic acid lies in the strategic placement of its functional groups, which allows for sequential and site-selective modifications.

Diagram: Key Functional Groups and Their Synthetic Handles

Caption: Functional group analysis of (3-Amino-5-ethoxypyridin-4-yl)boronic acid.

The boronic acid group at the 4-position is the primary reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the efficient formation of carbon-carbon bonds, enabling the coupling of the pyridine core to a wide array of aryl and heteroaryl partners.[2][3][4][5][6]

The amino group at the 3-position serves as a versatile nucleophile and a point for further derivatization. It can readily undergo acylation, sulfonylation, alkylation, or be used in the formation of ureas and other functional groups commonly found in bioactive molecules.

The ethoxy group at the 5-position, while less reactive, plays a crucial role in modulating the physicochemical properties of the final compound. It can influence lipophilicity, solubility, and metabolic stability, and may also engage in key interactions within a biological target's binding site.

Application in Kinase Inhibitor Synthesis: A Case Study

A prime example of the strategic use of (3-Amino-5-ethoxypyridin-4-yl)boronic acid is in the synthesis of potent and selective kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The general workflow for synthesizing a kinase inhibitor using this building block is outlined below.

Diagram: General Synthetic Workflow for Kinase Inhibitors

Caption: Synthetic workflow for kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling of (3-Amino-5-ethoxypyridin-4-yl)boronic acid with a generic aryl bromide.

Materials:

-

(3-Amino-5-ethoxypyridin-4-yl)boronic acid (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

-

To a flame-dried reaction vessel, add the aryl bromide, (3-Amino-5-ethoxypyridin-4-yl)boronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent mixture, followed by the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

-

Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst.

-

Base: The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle, facilitating the transfer of the organic group from boron to palladium.

-

Aqueous Co-solvent: The presence of water can often accelerate the reaction and improve the solubility of the inorganic base.

The Broader Context: Boronic Acids in Medicinal Chemistry

The incorporation of boronic acids into drug discovery programs has gained significant momentum, culminating in several FDA-approved drugs.[7][8][9] These compounds are attractive for several reasons:

-

Versatile Reactivity: As demonstrated, they are key substrates in robust C-C bond-forming reactions.

-

Unique Binding Interactions: The boronic acid moiety can form reversible covalent bonds with serine, threonine, or lysine residues in enzyme active sites, leading to potent and selective inhibition.

-

Modulation of Physicochemical Properties: The introduction of a boronic acid can improve solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The specific substitution pattern of (3-Amino-5-ethoxypyridin-4-yl)boronic acid makes it a particularly valuable member of this class, offering a pre-functionalized core that can accelerate the synthesis of complex, biologically active molecules.

Conclusion

(3-Amino-5-ethoxypyridin-4-yl)boronic acid is a commercially available and synthetically versatile building block with significant potential in drug discovery. Its strategic combination of a reactive boronic acid for cross-coupling, a modifiable amino group, and a property-tuning ethoxy group makes it an ideal starting point for the synthesis of novel heterocyclic compounds, especially in the pursuit of targeted therapies like kinase inhibitors. The protocols and insights provided in this guide are intended to equip researchers and medicinal chemists with the foundational knowledge to effectively leverage this valuable reagent in their own drug discovery endeavors.

References

Sources

- 1. Design and synthesis of novel 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. www1.udel.edu [www1.udel.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel Aminopyridine Boronic Acid Derivatives: A Technical Guide for Drug Development Professionals

Foreword: The Resurgence of Boron in Medicinal Chemistry

For many years, boron-containing compounds were largely relegated to the periphery of medicinal chemistry, often perceived with a degree of skepticism regarding their potential toxicity. However, this apprehension has been progressively supplanted by a growing recognition of their unique chemical properties and therapeutic potential. The landmark approval of bortezomib (Velcade®), a dipeptide boronic acid, by the FDA in 2003 for treating multiple myeloma, marked a paradigm shift.[1][2][3] This event catalyzed a surge of interest in boronic acids, leading to the development and approval of other boron-containing drugs like ixazomib and vaborbactam.[1][3][4]

This guide delves into a particularly promising class of these compounds: aminopyridine boronic acid derivatives. The aminopyridine scaffold is a well-established pharmacophore found in numerous approved drugs, known for its ability to form key interactions with biological targets.[1][5][6] The strategic incorporation of a boronic acid moiety onto this privileged scaffold offers a compelling avenue for the discovery of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.[2][7] We will explore the rationale behind their design, common synthetic strategies, and the critical assays for their biological evaluation, providing a comprehensive technical overview for researchers at the forefront of drug discovery.

Section 1: The Strategic Rationale for Aminopyridine Boronic Acids

The decision to synthesize a new class of chemical entities in a drug discovery program is never arbitrary. It is a calculated endeavor based on a deep understanding of target biology, existing pharmacophores, and the potential for chemical innovation. The combination of the aminopyridine core with a boronic acid functional group is a prime example of such a strategic approach.

The Aminopyridine Scaffold: A Privileged Structure in Drug Design

The 2-aminopyridine moiety, for instance, is a key structural feature in several kinase inhibitors, where it often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the target protein.[1] This established role provides a strong foundation for designing new derivatives with predictable binding modes. Furthermore, the pyridine ring offers multiple positions for substitution, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).[8][9]

The Boronic Acid Moiety: More Than Just a Functional Group

The introduction of a boronic acid group is not merely an appendage but a strategic modification that imparts unique chemical and biological properties.[2][7]

-

Covalent Inhibition and Transition State Mimicry: The boron atom in a boronic acid is electrophilic and can form a reversible covalent bond with nucleophilic residues, such as the serine in the active site of a serine protease or the threonine in the proteasome.[1] This interaction can lead to potent and prolonged inhibition. The tetrahedral boronate species formed upon binding can mimic the transition state of the catalyzed reaction, resulting in high-affinity inhibition.[10]

-

Bioisosteric Replacement: Boronic acids can serve as effective bioisosteres for other functional groups, such as carboxylic acids, phenols, and even nitro groups.[11][12] This allows for the modification of a known pharmacophore to improve its properties. For example, replacing a carboxylic acid with a boronic acid can alter the pKa and lipophilicity of a molecule, potentially improving its cell permeability and oral bioavailability.[11]

-

Modulation of Physicochemical Properties: The boronic acid group can influence a molecule's solubility, polarity, and ability to form hydrogen bonds, all of which are critical for its pharmacokinetic and pharmacodynamic profile.[2][7]

The convergence of these properties makes aminopyridine boronic acid derivatives a highly attractive class of compounds for targeting a wide range of enzymes, including proteases, kinases, and beta-lactamases.[13][14]

Section 2: Synthetic Pathways to Aminopyridine Boronic Acids

The successful synthesis of aminopyridine boronic acid derivatives is a cornerstone of any discovery program. The choice of synthetic route is dictated by factors such as the availability of starting materials, the desired substitution pattern, and the scalability of the process. While numerous methods exist for the synthesis of boronic acids, a common and effective approach for aryl boronic acids involves the use of organometallic intermediates.[1][15]

A Representative Synthetic Protocol: Synthesis of (6-Aminopyridin-3-yl)boronic Acid

This protocol outlines a common method for the synthesis of an aminopyridine boronic acid derivative, which can be adapted for the synthesis of other analogues.

Step 1: Halogen-Metal Exchange

-

To a solution of 5-bromo-2-aminopyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (n-BuLi) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour. This step generates a lithiated intermediate.

Step 2: Borylation

-

To the solution containing the lithiated intermediate, add triisopropyl borate dropwise at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Step 3: Hydrolysis and Isolation

-

Quench the reaction by the slow addition of aqueous hydrochloric acid (HCl) at 0 °C.

-

Adjust the pH of the solution to neutral (pH 7) using a suitable base (e.g., sodium hydroxide).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired (6-aminopyridin-3-yl)boronic acid.[16]

Causality Behind Experimental Choices:

-